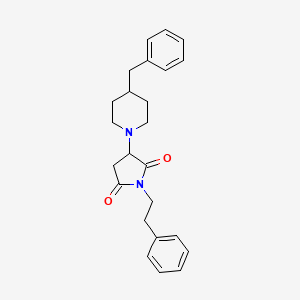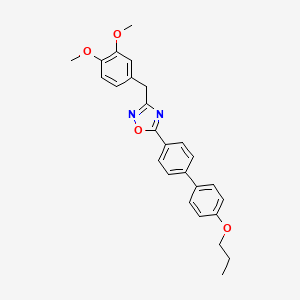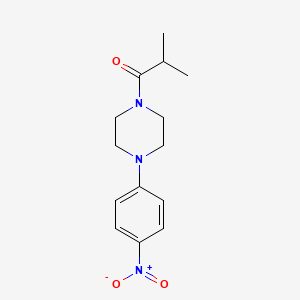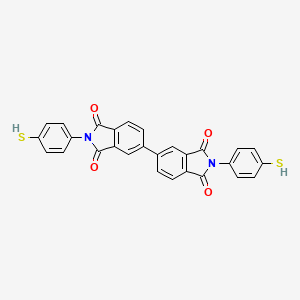![molecular formula C10H21KN2O6S B5140340 potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)
potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate, also known as PMSF-K, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used to prevent the degradation of proteins in biological samples.
Wirkmechanismus
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate works by irreversibly inhibiting serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate reacts with the active site of the protease, forming a covalent bond and inactivating the enzyme. This prevents the protease from degrading proteins in the sample.
Biochemical and Physiological Effects:
potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate has no direct biochemical or physiological effects on cells or tissues. However, its use in preventing protease degradation can have indirect effects on downstream assays and experiments. For example, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can improve the accuracy and reproducibility of protein quantification assays, such as Western blotting and ELISA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate as a protease inhibitor is its broad specificity. It can inhibit a wide range of serine proteases, making it useful in many different types of experiments. Another advantage is its stability in solution, which allows it to be stored for long periods of time. However, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate has some limitations. It is not effective against other types of proteases, such as cysteine proteases or metalloproteases. Additionally, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can be toxic to cells at high concentrations, so care must be taken to use it at appropriate concentrations.
Zukünftige Richtungen
There are several potential future directions for research on potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate. One area of interest is developing new protease inhibitors with improved specificity and potency. Another area is studying the effects of potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate on different types of cells and tissues, to better understand its indirect effects on downstream assays. Finally, there is potential for using potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate in new applications, such as in drug discovery or in the development of new diagnostic tools.
Synthesemethoden
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can be synthesized by reacting potassium hydroxide with 2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl methyl sulfone. The reaction is carried out in a solvent such as water or methanol, and the product is obtained by filtration and drying.
Wissenschaftliche Forschungsanwendungen
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate is widely used in scientific research as a protease inhibitor. It is used to prevent the degradation of proteins in biological samples, such as cell lysates, tissue homogenates, and purified protein preparations. potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate is commonly used in studies of protein-protein interactions, enzyme kinetics, and protein structure.
Eigenschaften
IUPAC Name |
potassium;N-[2-hydroxy-3-(2-morpholin-4-ylethoxy)propyl]-N-methylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O6S.K/c1-11(19(14,15)16)8-10(13)9-18-7-4-12-2-5-17-6-3-12;/h10,13H,2-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPXUCARCDPWBT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COCCN1CCOCC1)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21KN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5140288.png)


![4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)
![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)